N-(3-acetylphenyl)-N'-propionylthiourea
Description
N-(3-Acetylphenyl)-N'-propionylthiourea is a thiourea derivative characterized by a substituted phenyl group (3-acetylphenyl) and a propionyl group attached to the thiourea scaffold. Thiourea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and applications in coordination chemistry .
The propionyl chain (CH₂CH₂CO-) may confer greater lipophilicity relative to shorter acyl groups (e.g., acetyl), impacting its pharmacokinetic behavior .
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32g/mol |
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C12H14N2O2S/c1-3-11(16)14-12(17)13-10-6-4-5-9(7-10)8(2)15/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |
InChI Key |
VGPOSDJHPBLWOL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)C |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of N-(3-acetylphenyl)-N'-propionylthiourea with four analogs:
Structural and Functional Analogues
Molecular Geometry and Interactions
- N-(3-Chloropropionyl)-N′-phenylthiourea: Exhibits a non-planar structure with an 82.62° dihedral angle between the phenyl ring and thiourea fragment. Intra- and intermolecular hydrogen bonds (N–H⋯S, N–H⋯O) stabilize the crystal lattice .
- 3-Acetyl-1-phenylthiourea: Features a planar thiourea core, favoring strong π-π stacking and hydrogen bonding, critical for enzyme active-site binding .
Thermal and Solubility Properties
- Melting Points: N-(3-chloropropionyl)-N′-phenylthiourea has a high melting point (~390 K), attributed to strong hydrogen-bonded dimers . The target compound’s melting point is unreported but expected to be lower due to the less polar propionyl group.
- Solubility: Chlorine and nitro substituents () reduce aqueous solubility, whereas acetyl/propionyl groups may improve solubility in organic solvents.
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